molecular formula C11H14N2O3 B7637818 3-(2-Acetamidoethylamino)benzoic acid

3-(2-Acetamidoethylamino)benzoic acid

Cat. No. B7637818
M. Wt: 222.24 g/mol
InChI Key: XIWMJYOWMTWAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Acetamidoethylamino)benzoic acid, also known as AEEA, is an organic compound that belongs to the class of amino acids. It is a derivative of benzoic acid and is used in various scientific research applications. AEEA is known for its ability to interact with proteins and enzymes, making it a valuable tool in biochemistry and molecular biology.

Mechanism of Action

3-(2-Acetamidoethylamino)benzoic acid works by binding to the active site of a protein or enzyme, altering its conformation and activity. This can lead to changes in the protein's function, such as inhibition or activation. 3-(2-Acetamidoethylamino)benzoic acid is also capable of inducing protein aggregation, which can be useful for studying protein-protein interactions.
Biochemical and Physiological Effects:
3-(2-Acetamidoethylamino)benzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, lipase, and tyrosinase. 3-(2-Acetamidoethylamino)benzoic acid has also been shown to have antioxidant activity and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-Acetamidoethylamino)benzoic acid in lab experiments is its ability to interact with a wide range of proteins and enzymes. This makes it a versatile tool for studying protein-protein interactions. However, 3-(2-Acetamidoethylamino)benzoic acid can also be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 3-(2-Acetamidoethylamino)benzoic acid. One area of interest is the development of new methods for synthesizing 3-(2-Acetamidoethylamino)benzoic acid and other related compounds. Another area of interest is the use of 3-(2-Acetamidoethylamino)benzoic acid in drug discovery, as it has been shown to have potential as a drug target. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-(2-Acetamidoethylamino)benzoic acid and its potential applications in medicine and biotechnology.
In conclusion, 3-(2-Acetamidoethylamino)benzoic acid is a valuable tool in scientific research, particularly for studying protein-protein interactions. Its ability to interact with a wide range of proteins and enzymes makes it a versatile tool for researchers. However, its toxicity at high concentrations and other limitations must be taken into consideration when designing experiments. Further research is needed to fully understand the potential applications of 3-(2-Acetamidoethylamino)benzoic acid in medicine and biotechnology.

Synthesis Methods

3-(2-Acetamidoethylamino)benzoic acid can be synthesized through a multistep process involving the reaction of 2-(2-aminoethylamino)ethanol and 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified through recrystallization.

Scientific Research Applications

3-(2-Acetamidoethylamino)benzoic acid is widely used in scientific research as a tool to study protein-protein interactions. It has been shown to interact with a variety of proteins, including enzymes, receptors, and transporters. 3-(2-Acetamidoethylamino)benzoic acid is particularly useful for studying protein-protein interactions that involve electrostatic interactions, hydrogen bonding, and hydrophobic interactions.

properties

IUPAC Name

3-(2-acetamidoethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-5-6-13-10-4-2-3-9(7-10)11(15)16/h2-4,7,13H,5-6H2,1H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMJYOWMTWAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Acetamidoethyl)amino]benzoic acid

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